

# The Pharmacokinetics and Metabolism of OR-1896: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**OR-1896** is the primary, long-acting, and pharmacologically active metabolite of the calcium sensitizer levosimendan.[1][2] Levosimendan is utilized in the treatment of acutely decompensated severe chronic heart failure.[3] The prolonged therapeutic effects observed after levosimendan administration are largely attributed to **OR-1896**, which exhibits a significantly longer half-life than its parent compound.[1][4] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of **OR-1896**, presenting key data, experimental methodologies, and relevant biological pathways.

#### **Pharmacokinetics**

The pharmacokinetic profile of **OR-1896** has been characterized in healthy male subjects following intravenous administration. The data reveals a slow elimination process, contributing to its sustained pharmacological activity.

# Table 1: Pharmacokinetic Parameters of OR-1896 in Healthy Men



| Parameter                           | Value                        | Reference |
|-------------------------------------|------------------------------|-----------|
| Terminal Elimination Half-life (t½) | 70.0 ± 44.9 hours            | [5]       |
| ~75 to 80 hours                     | [1]                          |           |
| Total Clearance                     | 2.0 ± 0.4 L/h                | [5]       |
| Volume of Distribution              | 175.6 ± 74.5 L               | [5]       |
| Renal Clearance                     | 0.9 ± 0.4 L/h                | [5]       |
| Protein Binding                     | ~40% (unbound fraction ~60%) | [1][6]    |

Data presented as mean  $\pm$  standard deviation where available.

Table 2: Excretion of [14C]-OR-1896 in Healthy Men (14-

day collection)

| Excretion Route | Percentage of Dose | Reference |
|-----------------|--------------------|-----------|
| Total Excretion | 94.2 ± 1.4%        | [5]       |
| Urine           | 86.8 ± 1.9%        | [5]       |
| Feces           | 7.4 ± 1.5%         | [5]       |

Data presented as mean ± standard deviation.

#### Metabolism

**OR-1896** is formed from levosimendan through a two-step metabolic process. Approximately 5% of a levosimendan dose is first converted to the intermediate metabolite OR-1855 in the large intestine, which is then acetylated in the liver to form **OR-1896**.[1] The metabolism of **OR-1896** itself involves several pathways, with the primary circulating compounds in human plasma being **OR-1896** and its deacetylated form, OR-1855.[2][7]



Further biotransformation products identified in urine include N-hydroxylated **OR-1896**, N-hydroxylated **OR-1855**, and their corresponding glucuronide or sulphate conjugates.[2][7] A major human urinary metabolite is also hypothesized to be an N-conjugate of OR-1855.[2][7]



Click to download full resolution via product page

Metabolic pathway of levosimendan to **OR-1896** and its subsequent metabolism.

#### **Mechanism of Action**

**OR-1896** exerts its pharmacological effects through multiple mechanisms, contributing to its vasodilatory and inotropic properties.[1][8] It is a highly selective inhibitor of phosphodiesterase (PDE) III, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][9] Additionally, **OR-1896** acts as a calcium sensitizer and opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[1][3]





Click to download full resolution via product page

Simplified signaling pathways for the mechanism of action of **OR-1896**.

## **Experimental Protocols**

The following methodologies are based on studies investigating the pharmacokinetics and metabolism of **OR-1896** in humans.[5][7]

### **Study Design**

- Subjects: Healthy male volunteers.[5][7]
- Drug Administration: A single intravenous infusion of 200 μg of [14C]-labeled OR-1896 (specific activity 8.6 MBq/mg) was administered over 10 minutes.[5]
- Sample Collection: Blood, urine, and feces were collected for up to 14 days postadministration.[5]

### Sample Analysis



- Quantification of Radioactivity: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.
- Metabolite Profiling:
  - Plasma and urine samples were analyzed using high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify OR-1896 and its metabolites.[7]
  - Structural identification of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7]
- Pharmacokinetic Analysis: Plasma concentration-time data for OR-1896, its metabolites, and total radioactivity were used to calculate pharmacokinetic parameters using threecompartmental methods.[5]



Click to download full resolution via product page

Workflow for the pharmacokinetic and metabolism studies of **OR-1896**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of OR-1896, a metabolite of levosimendan, in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
- 5. Pharmacokinetics and excretion balance of OR-1896, a pharmacologically active metabolite of levosimendan, in healthy men PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of OR-1896, an active metabolite of levosimendan, on contractile force and aequorin light transients in intact rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of OR-1896: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b022786#pharmacokinetics-and-metabolism-of-or1896]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com